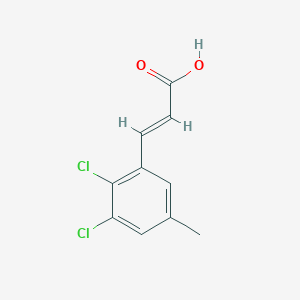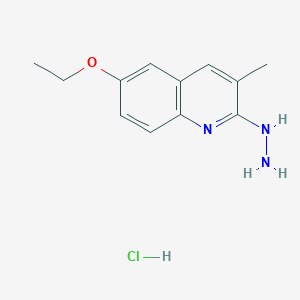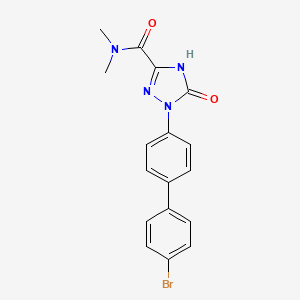![molecular formula C23H27N5O3S B13726334 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide](/img/structure/B13726334.png)
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide is a complex organic molecule featuring a thieno[3,4-d]imidazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the thieno[3,4-d]imidazole core: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Functionalization of the core: Introduction of the oxo and amino groups is done through selective oxidation and amination reactions.
Attachment of the side chains: The pentanamide and anilino groups are introduced via amide bond formation and nucleophilic substitution reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide: can undergo various chemical reactions, including:
Oxidation: The thieno[3,4-d]imidazole core can be oxidized to introduce additional functional groups.
Reduction: The oxo group can be reduced to a hydroxyl group under mild conditions.
Substitution: The anilino group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
類似化合物との比較
Similar Compounds
- Methyl 5-[(3aR,4R,6aS)-rel-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate
- (2-{2-[5-((3aR,6S,6aS)-2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoylamino]-benzenesulfonylamino}-ethyl)-carbamic acid tert-butyl ester
Uniqueness
The uniqueness of 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide lies in its specific structural features, such as the presence of the cyanoethynyl group and the combination of thieno[3,4-d]imidazole with anilino and pentanamide moieties. These features confer unique chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C23H27N5O3S |
|---|---|
分子量 |
453.6 g/mol |
IUPAC名 |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide |
InChI |
InChI=1S/C23H27N5O3S/c24-13-3-5-16-9-11-17(12-10-16)26-21(30)8-4-14-25-20(29)7-2-1-6-19-22-18(15-32-19)27-23(31)28-22/h9-12,18-19,22H,1-2,4,6-8,14-15H2,(H,25,29)(H,26,30)(H2,27,28,31)/t18-,19-,22-/m1/s1 |
InChIキー |
IBQNQQRHZDWGOS-WOIUINJBSA-N |
異性体SMILES |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCCC(=O)NC3=CC=C(C=C3)C#CC#N)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCC(=O)NC3=CC=C(C=C3)C#CC#N)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13726257.png)
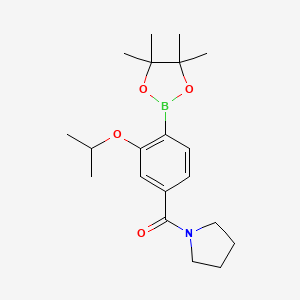
![sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B13726264.png)

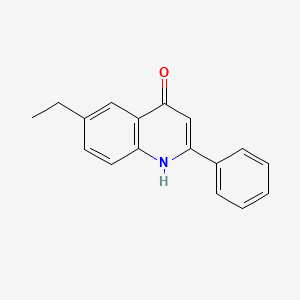
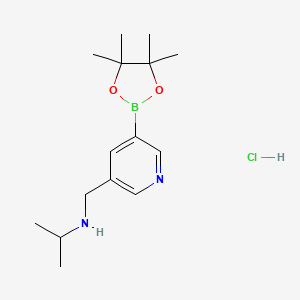
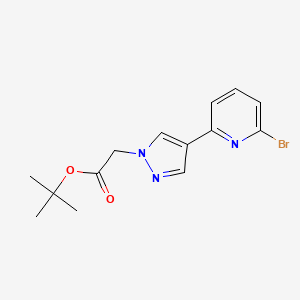
![2,4-ditert-butyl-6-[[(2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol](/img/structure/B13726296.png)

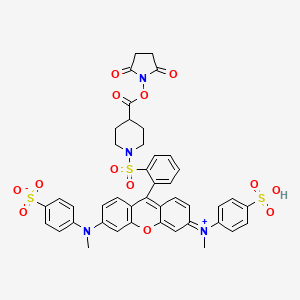
![2-(7-Difluoromethyl-5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[-4,5-b]p-yridin-3-yl)ethanol](/img/structure/B13726329.png)
